molecular formula C9H7NO B086612 5-phenylisoxazole CAS No. 1006-67-3

5-phenylisoxazole

Cat. No.: B086612
CAS No.: 1006-67-3
M. Wt: 145.16 g/mol
InChI Key: BXQDLEHCXQQSCH-UHFFFAOYSA-N
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Description

5-phenylisoxazole is a heterocyclic compound that features a five-membered ring containing one oxygen atom and one nitrogen atom at adjacent positions. The phenyl group is attached to the fifth position of the isoxazole ring. This compound is of significant interest due to its wide range of biological activities and therapeutic potential .

Biochemical Analysis

Biochemical Properties

5-Phenylisoxazole plays a critical role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been utilized for the inhibition of monoamine oxidase (MAO) enzymes, which play a critical role in neurological disorders .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in certain metabolic pathways It interacts with various enzymes or cofactors, and can have effects on metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-phenylisoxazole can be synthesized through various methods. One common approach involves the [3+2] cycloaddition reaction between nitrile oxides and alkynes. This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts . Another method involves the condensation of aldehydes with primary nitro compounds, which can lead to the formation of isoxazole derivatives . Additionally, microwave-assisted one-pot synthesis from α-acetylenic γ-hydroxyaldehydes and hydroxylamine has been reported as an efficient method .

Industrial Production Methods: Industrial production of isoxazole, 5-phenyl- typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired yield. Metal-free synthetic routes are preferred for their eco-friendliness and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 5-phenylisoxazole undergoes various types of chemical reactions, including:

    Oxidation: Isoxazole derivatives can be oxidized to form isoxazole N-oxides.

    Reduction: Reduction of isoxazole derivatives can lead to the formation of isoxazolines.

    Substitution: this compound can undergo substitution reactions, particularly at the phenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides.

Major Products:

Scientific Research Applications

5-phenylisoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Investigated for its analgesic, anti-inflammatory, and immunosuppressant properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

5-phenylisoxazole can be compared with other similar heterocyclic compounds such as:

    Oxazole: Contains an oxygen and nitrogen atom in a five-membered ring but differs in the position of the nitrogen atom.

    Thiazole: Contains a sulfur and nitrogen atom in a five-membered ring.

    Pyrazole: Contains two nitrogen atoms in a five-membered ring.

Uniqueness: this compound is unique due to its specific arrangement of oxygen and nitrogen atoms, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-phenyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c1-2-4-8(5-3-1)9-6-7-10-11-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQDLEHCXQQSCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20143423
Record name Isoxazole, 5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20143423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006-67-3
Record name Isoxazole, 5-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoxazole, 5-phenyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195338
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isoxazole, 5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20143423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-phenyl-1,2-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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